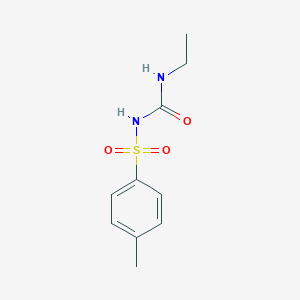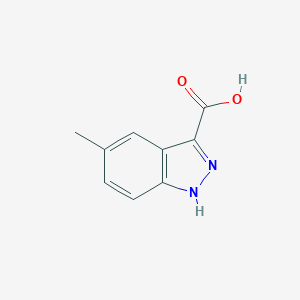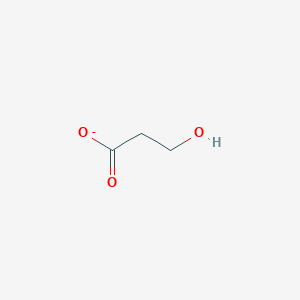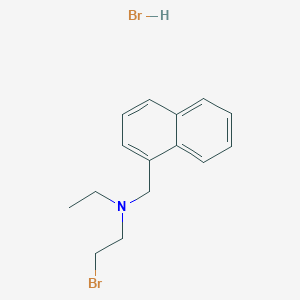
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide, also known as BroNEN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of naphthalenemethylamines, which are known for their ability to interact with various receptors in the brain and body. In
Scientific Research Applications
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been studied extensively for its potential applications in scientific research. It has been shown to interact with various receptors in the brain and body, including the dopamine transporter, sigma-1 receptor, and serotonin transporter. This makes N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide a valuable tool for studying the role of these receptors in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is complex and not fully understood. It is believed to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. It has also been shown to decrease anxiety-like behavior in rats, suggesting an anxiolytic effect. Additionally, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic properties, which may be related to its interaction with the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has several advantages for use in lab experiments. It is highly soluble in water, making it easy to administer to animals. It also has a relatively long half-life, which allows for longer experimental durations. However, there are also limitations to its use. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a potent dopamine transporter inhibitor, which can lead to potential side effects such as hyperactivity and addiction. Additionally, its effects on other receptors such as the sigma-1 receptor are not well understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide. One area of interest is its potential therapeutic applications. N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide has been shown to have analgesic and anxiolytic properties, which may make it a valuable tool for the treatment of various disorders. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors in the brain and body. Finally, the development of new analogs of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide is a valuable tool for scientific research due to its ability to interact with various receptors in the brain and body. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. However, its use in lab experiments must be carefully considered due to its potential side effects and limitations. Future research on N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide may lead to new therapeutic applications and a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide involves the reaction of N-ethyl-1-naphthalenemethylamine with hydrobromic acid and 2-bromoethanol. The resulting product is a white crystalline solid that is highly soluble in water. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
CAS RN |
1214-27-3 |
|---|---|
Product Name |
N-(2-Bromoethyl)-N-ethyl-1-naphthalenemethylamine hydrobromide |
Molecular Formula |
C15H19Br2N |
Molecular Weight |
373.13 g/mol |
IUPAC Name |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C15H18BrN.BrH/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14;/h3-9H,2,10-12H2,1H3;1H |
InChI Key |
XDNYSWDLKGCROT-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21.Br |
Canonical SMILES |
CC[NH+](CCBr)CC1=CC=CC2=CC=CC=C21.[Br-] |
Related CAS |
1946-26-5 (Parent) |
synonyms |
SY 28 SY 28, hydrobromide SY-28 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



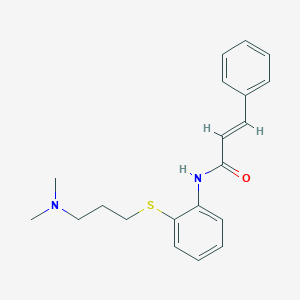
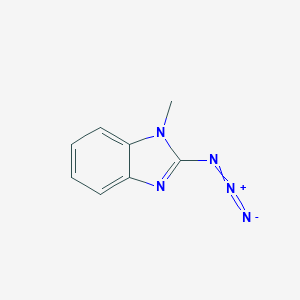



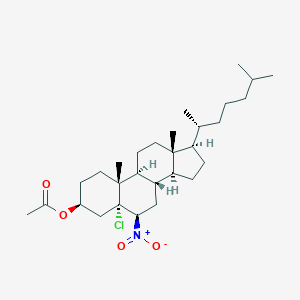
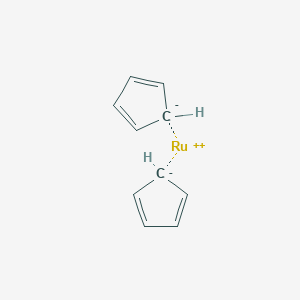



![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
